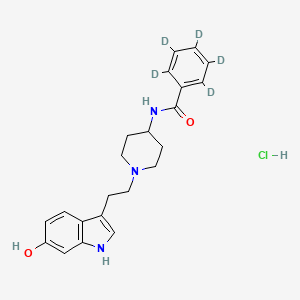

6-Hydroxyindoramin-d5 Hydrochloride

Description

Foundational Principles of Isotopic Labeling in Chemical and Biochemical Investigations

Isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its non-labeled counterpart within a biological system. wikipedia.org However, this mass difference can be detected by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to track the labeled molecule. wikipedia.orgpressbooks.pub

Deuterium (B1214612) (²H), a stable isotope of hydrogen, is a particularly valuable tool for probing the mechanisms of biotransformation reactions, especially those catalyzed by enzymes like the cytochrome P450 (P450) system. nih.gov The replacement of a hydrogen atom with a deuterium atom at a site of metabolic oxidation can lead to a "kinetic isotope effect," where the rate of the reaction is slowed down. fiveable.me This phenomenon occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. By observing this effect, researchers can identify the specific sites on a molecule that are targeted by metabolic enzymes. nih.gov This information is crucial for understanding how a drug is broken down in the body and for designing new drugs with improved metabolic stability. nih.gov

In quantitative bioanalysis, stable isotope-labeled compounds, such as those containing deuterium, are indispensable as internal standards. nih.gov The use of a stable isotope-labeled analog of the analyte of interest in a technique called stable isotope dilution (SID) mass spectrometry provides the highest possible analytical specificity and accuracy. nih.govresearchgate.net The labeled internal standard is added to a biological sample (e.g., plasma or urine) at a known concentration. Because the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. researchgate.net This allows for precise quantification of the analyte, as any variations in sample preparation or instrument response will affect both the analyte and the internal standard equally, ensuring the ratio between them remains constant. nih.gov

Contextualization of Indoramin (B1671937) Metabolites in Pharmacological Research Frameworks

Indoramin is an alpha-1 adrenergic receptor antagonist used in the management of hypertension. patsnap.com Understanding its metabolic fate is critical for optimizing its therapeutic use and minimizing potential adverse effects.

Indoramin undergoes extensive metabolism in the body, primarily in the liver. patsnap.comnih.gov The major metabolic pathways include hydroxylation of the indole (B1671886) ring. nih.gov The resulting metabolites are then often conjugated and excreted. The study of these biotransformation pathways is essential for characterizing the drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov

Among the various metabolites of Indoramin, 6-Hydroxyindoramin (B193101) has been identified as a significant product of its biotransformation. chemicalbook.com As a major metabolite, understanding its pharmacological activity and clearance is crucial for a complete picture of Indoramin's effects in the body. Furthermore, 6-Hydroxyindoramin is considered an impurity of Indoramin, making its synthesis and characterization important for quality control in pharmaceutical manufacturing. chemicalbook.com

Rationale for Deuterium Incorporation in 6-Hydroxyindoramin for Advanced Research

The synthesis of 6-Hydroxyindoramin-d5 Hydrochloride, where five hydrogen atoms on the benzamide (B126) portion of the molecule are replaced with deuterium, offers significant advantages for research. pharmaffiliates.comlgcstandards.com This deuterated analog serves as an ideal internal standard for the highly sensitive and specific quantification of 6-Hydroxyindoramin in biological matrices using mass spectrometry. evitachem.comaxios-research.com The mass difference between the deuterated standard and the non-deuterated analyte allows for their distinct detection, enabling precise measurement of the metabolite's concentration. This is critical for pharmacokinetic studies aimed at understanding the formation and elimination of this key metabolite.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H26ClN3O2 |

|---|---|

Molecular Weight |

404.9 g/mol |

IUPAC Name |

2,3,4,5,6-pentadeuterio-N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |

InChI |

InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H/i1D,2D,3D,4D,5D; |

InChI Key |

IAEUXSQJVFNSQV-GWVWGMRQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=C3C=CC(=C4)O)[2H])[2H].Cl |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl |

Origin of Product |

United States |

Methodological Frameworks for Elucidating Indoramin Metabolic Fate Using 6 Hydroxyindoramin D5 Hydrochloride

In Vitro Biotransformation Study Design with Deuterated Analogs

In vitro systems are fundamental to the initial characterization of a drug's metabolic profile. These controlled environments allow for the detailed examination of specific metabolic reactions and the enzymes responsible. The incorporation of deuterated analogs like 6-Hydroxyindoramin-d5 Hydrochloride significantly enhances the resolution and accuracy of these studies.

Application in Hepatic Microsomal and Cytosolic Preparations

The liver is the primary site of drug metabolism, and subcellular fractions of liver cells, namely microsomes and the S9 fraction (which contains both microsomes and cytosol), are routinely used to model hepatic metabolism. nih.gov Microsomes are vesicles derived from the endoplasmic reticulum and contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolic reactions. nih.gov The cytosolic fraction, on the other hand, contains various soluble enzymes that are primarily involved in Phase II conjugation reactions. nih.gov

The use of this compound in these preparations allows researchers to:

Trace Metabolic Pathways: By introducing a known quantity of the deuterated standard, its biotransformation can be followed, and subsequent metabolites can be identified by their unique mass signatures.

Identify Specific Enzymes: Incubations can be performed with specific recombinant human CYP enzymes to pinpoint which isoforms are responsible for the further metabolism of 6-hydroxyindoramin (B193101).

Quantify Metabolite Formation: The deuterated standard serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, enabling accurate quantification of the corresponding non-deuterated metabolite formed from the parent drug, indoramin (B1671937).

| Subcellular Fraction | Key Enzymes | Primary Use in Indoramin Metabolism Studies |

| Hepatic Microsomes | Cytochrome P450 (CYP) enzymes | Investigating Phase I oxidative metabolism of indoramin and 6-hydroxyindoramin. |

| Hepatic S9 Fraction | CYPs and Cytosolic enzymes | Studying both Phase I and Phase II metabolic pathways. nih.gov |

| Cytosol | Soluble transferase enzymes | Examining Phase II conjugation reactions of hydroxylated metabolites. |

Enzyme Reaction Kinetics and Isotope Effects in Research Models

The substitution of hydrogen with deuterium (B1214612) can influence the rate of enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnumberanalytics.com This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break. Measuring the KIE can provide valuable information about the rate-limiting step of a reaction and the transition state of the enzyme-substrate complex. nih.govnumberanalytics.com

In the context of indoramin metabolism, studying the KIE using this compound can help to:

Elucidate Reaction Mechanisms: A significant KIE on the further metabolism of 6-hydroxyindoramin would suggest that the cleavage of a C-D bond is involved in the rate-determining step.

Understand Enzyme-Substrate Interactions: The magnitude of the KIE can offer insights into the geometry of the enzyme's active site and how the substrate is oriented for catalysis.

Predict Metabolic Stability: Deuteration at a metabolically labile position can sometimes slow down the rate of metabolism, a strategy that has been explored to improve the pharmacokinetic properties of some drugs. nih.gov

In Vivo Tracer Studies in Non-Human Research Models

While in vitro studies provide a foundational understanding of metabolism, in vivo studies in animal models are essential to understand the complete picture of a drug's disposition in a living system. nih.gov The use of deuterated tracers like this compound in these studies allows for the direct observation of the metabolic fate of a specific compound without the confounding background of endogenous molecules. nih.gov

Experimental Design for Metabolic Profiling in Animal Models

Animal models, such as rats and dogs, are commonly used in preclinical drug metabolism studies. nih.gov A typical experimental design for metabolic profiling using a deuterated tracer involves administering the parent drug, indoramin, along with a microdose of this compound.

Key aspects of the experimental design include:

Selection of Animal Model: The choice of species is often based on which animal's metabolic profile most closely resembles that of humans.

Route of Administration: The drug and tracer can be administered through various routes (e.g., oral, intravenous) to mimic potential clinical use.

Dosing Regimen: A single dose or multiple doses may be administered to study both acute and steady-state metabolism.

Control Groups: A control group receiving only the vehicle is necessary to account for any endogenous compounds that might interfere with the analysis.

| Parameter | Description | Rationale |

| Animal Species | e.g., Rat, Dog, Monkey | To select a model with metabolic pathways relevant to humans. nih.gov |

| Tracer Dose | A low, non-pharmacologically active dose | To trace the metabolite without altering the overall metabolic profile. |

| Sample Collection Timepoints | Multiple time points post-dose | To create a time-course of metabolite formation and elimination. |

Sample Collection and Processing for Metabolite Analysis

To obtain a comprehensive metabolic profile, various biological samples are collected at different time points after drug administration. nih.gov Proper collection and processing are crucial to prevent the degradation of metabolites and ensure the accuracy of the analytical results. uab.eduresearchgate.netmetabolon.com

Commonly collected samples include:

Blood (Plasma and Serum): Provides information on the systemic exposure to the parent drug and its metabolites. nih.gov

Urine and Feces: Allow for the identification and quantification of excreted metabolites, providing insights into the routes of elimination. nih.gov

Tissues: In some cases, specific tissues may be collected to investigate tissue distribution and localized metabolism.

Sample processing typically involves immediate centrifugation of blood to separate plasma or serum, and the addition of preservatives or immediate freezing to stabilize metabolites. nih.govresearchgate.net

Advanced Metabolite Identification Techniques Leveraging Deuteration

The presence of the deuterium label in this compound provides a unique signature that can be exploited by advanced analytical techniques for confident metabolite identification. nih.gov High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the primary tool for this purpose.

The key advantage of using a deuterated analog is the ability to distinguish drug-related material from the complex biological matrix. When analyzing samples by LC-MS, metabolites derived from this compound will appear as doublets in the mass spectrum, with a characteristic mass difference corresponding to the number of deuterium atoms. This "isotope pattern" provides a high degree of confidence in identifying novel metabolites.

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern of the deuterated and non-deuterated metabolites can be compared. This comparison helps to pinpoint the site of metabolic modification on the molecule.

LC-MS/MS Strategies for Distinguishing Deuterated and Non-Deuterated Species

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. mdpi.com In the context of metabolic studies with this compound, LC-MS/MS is instrumental in distinguishing between the deuterated internal standard and the non-deuterated, endogenously formed metabolites.

The core principle behind this distinction lies in the mass difference between deuterium (²H) and protium (B1232500) (¹H). The five deuterium atoms in this compound result in a 5 Dalton mass increase compared to its non-deuterated counterpart, 6-Hydroxyindoramin. This mass difference is readily detectable by the mass spectrometer.

Multiple Reaction Monitoring (MRM) for Enhanced Specificity

A key LC-MS/MS technique employed for this purpose is Multiple Reaction Monitoring (MRM). In an MRM experiment, specific precursor-to-product ion transitions are monitored for both the deuterated and non-deuterated compounds. The precursor ion corresponds to the molecular weight of the analyte, and the product ions are specific fragments generated through collision-induced dissociation.

For instance, the MRM transitions for 6-Hydroxyindoramin and its d5-labeled internal standard would be set as follows:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 6-Hydroxyindoramin | [M+H]⁺ | Specific fragment ion(s) |

| 6-Hydroxyindoramin-d5 | [M+H]⁺ + 5 | Specific fragment ion(s) + 5 (or other deuterated fragments) |

This interactive table illustrates the principle of setting up MRM transitions for the analysis of deuterated and non-deuterated species. The exact m/z values would be determined experimentally.

This targeted approach provides exceptional specificity and sensitivity, allowing for the accurate quantification of the metabolite even in complex biological matrices like plasma or urine. nih.gov The co-elution of the deuterated standard with the non-deuterated metabolite during the chromatographic separation further enhances the reliability of quantification by compensating for any variations in sample preparation or instrument response. nih.gov

High-Resolution Mass Spectrometry for Unambiguous Identification

The use of high-resolution mass spectrometry (HRMS) offers an additional layer of confidence in distinguishing between deuterated and non-deuterated species. news-medical.net HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of an ion, confirming the presence of the five deuterium atoms in the internal standard and its metabolites.

NMR-Based Approaches for Structural Elucidation of Metabolites

While LC-MS/MS is highly effective for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of metabolites. technologynetworks.comnih.gov NMR provides detailed information about the chemical environment of each atom within a molecule, enabling the precise determination of its structure. researchgate.net

In the context of indoramin metabolism, NMR is crucial for confirming the position of hydroxylation and identifying other potential metabolic modifications. The metabolism of indoramin is known to be extensive, with hydroxylation being a major pathway. nih.gov While mass spectrometry can indicate the addition of an oxygen atom (a mass increase of 16 Da), it often cannot definitively determine the exact location of this modification on the molecule.

1D and 2D NMR Techniques for Structural Confirmation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for metabolite identification.

¹H NMR: Provides information about the number and types of protons in a molecule and their neighboring atoms.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei (e.g., which protons are coupled to which other protons or carbons), allowing for the piecing together of the molecular structure. nih.gov

The use of this compound as a reference standard in NMR studies is invaluable. By comparing the NMR spectra of the isolated metabolite with the spectra of the deuterated standard, researchers can confirm the identity of the metabolite. The deuterium atoms themselves can also serve as a probe, as the absence of signals at specific positions in the ¹H NMR spectrum of the deuterated compound can confirm the site of labeling.

Challenges and Advanced NMR Methods

A significant challenge in metabolite identification by NMR is the often low concentration of metabolites in biological samples. springernature.com To overcome this, various strategies can be employed, including the use of cryogenically cooled probes to enhance sensitivity and advanced NMR pulse sequences to suppress interfering signals from the biological matrix.

The integration of computational methods and spectral databases with NMR data can further aid in the identification process by comparing experimental spectra with predicted spectra for potential metabolite structures. nih.gov

Strategic Deployment of 6 Hydroxyindoramin D5 Hydrochloride As an Internal Standard in Quantitative Bioanalysis

Principles of Isotope-Dilution Mass Spectrometry in Academic Bioanalysis

Isotope-dilution mass spectrometry (IDMS) is a powerful analytical technique used for the high-accuracy determination of the quantity of a substance. wikipedia.orgepa.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte, known as an internal standard, to the sample. wikipedia.orgosti.gov This "spiking" of the sample with the isotopically labeled standard alters the natural isotopic ratio of the analyte. wikipedia.org By measuring the resulting isotope ratio of the mixture using a mass spectrometer, the concentration of the original analyte in the sample can be precisely calculated. osti.gov

IDMS is considered a definitive method of the highest metrological standing due to its inherent ability to correct for sample loss during preparation and analysis. wikipedia.org Since the internal standard is chemically identical to the analyte, it experiences the same losses during extraction, purification, and ionization. scispace.com Therefore, the ratio of the analyte to the internal standard remains constant, leading to highly accurate and reliable quantification. longdom.org This method is almost exclusively employed with mass spectrometry in applications demanding high accuracy. wikipedia.org

Correction for Matrix Effects and Ion Suppression/Enhancement

A significant challenge in bioanalysis is the "matrix effect," where components of the biological sample (the matrix) interfere with the ionization of the analyte in the mass spectrometer's source. longdom.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy of the results. longdom.org

Deuterated internal standards are highly effective at correcting for these matrix effects. longdom.orgclearsynth.com Because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. longdom.org As a result, the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of significant matrix effects. longdom.org This allows for reliable quantification, as the internal standard effectively normalizes the analyte response. ukisotope.com

Several strategies can be employed to mitigate matrix effects, including optimizing chromatographic separation, using appropriate sample preparation techniques like solid-phase extraction, and preparing calibration standards in a matrix similar to the sample. longdom.orgchromatographyonline.com However, the use of a stable isotope-labeled internal standard is considered one of the most effective approaches to compensate for these interferences. longdom.org

Practical Considerations for Internal Standard Application in Research Assays

The successful implementation of 6-Hydroxyindoramin-d5 Hydrochloride as an internal standard in research assays requires careful attention to practical details, from the preparation of stock solutions to its integration into analytical workflows.

Preparation and Stability of this compound Stock Solutions

The accurate preparation of stock solutions of this compound is a critical first step in any quantitative assay. The purity and concentration of the stock solution directly impact the accuracy of the final results. It is essential to use a high-purity standard and to accurately weigh the compound and dissolve it in a suitable solvent.

Integration into High-Throughput Quantitative Analytical Workflows

The integration of internal standards into high-throughput quantitative analytical workflows is essential for maintaining data quality and efficiency. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for many high-throughput applications due to its high sensitivity, specificity, and speed. texilajournal.comresearchgate.net

In a typical workflow, a known amount of the this compound internal standard is added to all samples, calibration standards, and quality control samples at an early stage of the sample preparation process. ukisotope.com This ensures that the internal standard can account for variability throughout the entire analytical procedure, from extraction to detection. ukisotope.com Automated liquid handling systems are often employed to ensure precise and consistent addition of the internal standard across a large number of samples.

The use of deuterated internal standards in high-throughput settings is particularly advantageous as it simplifies data processing. The consistent analyte-to-internal standard ratio allows for automated quantification, reducing the need for manual review and correction of individual data points.

Inter-Laboratory Research Collaboration and Standardization Efforts using Deuterated Standards

Reproducibility of analytical results is a significant challenge in scientific research, particularly when comparing data generated in different laboratories. The use of deuterated internal standards plays a crucial role in addressing this issue and facilitating inter-laboratory collaboration and standardization.

By providing a common reference point, deuterated standards like this compound can help to harmonize analytical methods across different laboratories. texilajournal.com When multiple labs use the same well-characterized internal standard, it becomes easier to compare and combine data from different sources. This is particularly important in large-scale research projects, clinical trials, and proficiency testing schemes where data from multiple sites must be integrated.

Standardization efforts often involve the development of consensus methods that specify the use of a particular internal standard and define the analytical parameters. These standardized methods, when adopted by multiple laboratories, can significantly improve the consistency and reliability of research findings. The use of deuterated standards is a key component of these efforts, as they help to minimize inter-laboratory variability arising from differences in instrumentation, sample preparation, and matrix effects. researchgate.net

Investigation of Kinetic Isotope Effects and Mechanistic Elucidation Involving 6 Hydroxyindoramin D5 Hydrochloride

Theoretical Underpinnings of Primary and Secondary Kinetic Isotope Effects

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond. The study of KIEs is instrumental in understanding reaction mechanisms, especially in the context of drug metabolism. wikipedia.orgportico.org

Vibrational Frequency Perturbations and Reaction Rate Influences

The origin of the kinetic isotope effect lies in the differences in the zero-point vibrational energies of bonds involving different isotopes. portico.org A C-D bond has a lower vibrational frequency and, consequently, a lower zero-point energy compared to a C-H bond. portico.orgajchem-a.com This is because deuterium (B1214612) is heavier than protium (B1232500) (the common isotope of hydrogen). ajchem-a.com As a result, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. wikipedia.org This change in reaction rate is a quantum effect stemming from the fact that heavier isotopologues possess lower vibrational frequencies. wikipedia.org The substitution of hydrogen with deuterium can lead to a redshift in vibrational frequencies, which in turn alters reaction rates. ajchem-a.com

Transition State Theory in Deuteration Studies

Transition state theory provides a framework for understanding how isotopic substitution affects reaction rates. The transition state is the highest energy point on the reaction coordinate, representing a transient molecular configuration that is equally likely to proceed to products or revert to reactants. nih.gov The energy difference between the ground state and the transition state is the activation energy, which determines the reaction rate.

In deuteration studies, the difference in zero-point energy between C-H and C-D bonds is maintained in the transition state, albeit often to a lesser extent. The magnitude of the KIE is related to the nature of the transition state. A significant primary KIE, where the isotopically substituted bond is broken in the rate-determining step, provides strong evidence for the mechanism of that step. portico.org Secondary kinetic isotope effects (SKIEs), where the substituted atom is not directly involved in bond breaking, can also provide valuable information about changes in hybridization and the structure of the transition state. wikipedia.orgnih.gov

Experimental Design for Measuring Isotope Effects in Biotransformation Reactions

The investigation of kinetic isotope effects in the biotransformation of a compound like 6-Hydroxyindoramin-d5 Hydrochloride involves carefully designed experiments to compare its metabolic fate with its non-deuterated counterpart.

Comparative Studies with Non-Deuterated 6-Hydroxyindoramin (B193101)

A fundamental aspect of the experimental design is the direct comparison of the metabolism of this compound with non-deuterated 6-Hydroxyindoramin. These studies are often conducted in vitro using systems that mimic physiological metabolism, such as liver microsomes, which contain cytochrome P450 enzymes responsible for a significant portion of drug metabolism. nih.govresearchgate.net

There are several experimental approaches to measure KIEs in such systems:

Non-competitive intermolecular experiments: In this setup, the deuterated and non-deuterated substrates are incubated in separate reactions with the enzyme system. The rates of product formation are then compared. nih.gov

Competitive intermolecular experiments: Here, a mixture of the deuterated and non-deuterated substrates is incubated together. The relative amounts of the deuterated and non-deuterated products are then measured, providing an estimate of the KIE on the V/K ratio. nih.gov

The choice of experimental setup depends on the specific information sought. For instance, non-competitive experiments can provide insights into the intrinsic KIE, which is the effect on the actual bond-breaking step. nih.gov

Enzymatic Reaction Monitoring and Product Formation Analysis

The progress of the enzymatic reaction and the formation of metabolites are typically monitored using sensitive analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose. nih.gov It allows for the separation and quantification of the parent drug and its metabolites over time, enabling the determination of kinetic parameters such as KM and Vmax. nih.gov

Mass spectrometry is particularly crucial for distinguishing between the deuterated and non-deuterated compounds and their respective metabolites due to their mass difference. nih.gov High-resolution mass spectrometry can readily differentiate between ions containing deuterium and those with the naturally occurring carbon-13 isotope. nih.gov

Table 1: Hypothetical Kinetic Data for the Metabolism of 6-Hydroxyindoramin and 6-Hydroxyindoramin-d5

| Compound | Apparent KM (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/KM) |

| 6-Hydroxyindoramin | 10 | 100 | 10 |

| 6-Hydroxyindoramin-d5 | 12 | 50 | 4.17 |

This table presents hypothetical data for illustrative purposes.

Interpretation of Isotope Effects for Determining Rate-Limiting Steps in Metabolic Pathways

It is important to consider that the observed KIE in a multi-step enzymatic reaction is a composite of the isotope effects of all steps up to and including the rate-determining step. columbia.edu Therefore, careful analysis and interpretation are necessary to dissect the contribution of each step. The concept of "metabolic switching" can also be a consequence of a KIE, where deuteration at one metabolic site slows down the reaction at that position, leading to enhanced metabolism at an alternative site. nih.gov

Emerging Research Paradigms and Future Methodological Advancements for Deuterated Metabolites

Integration of Omics Technologies with Deuterated Compound Research

The synergy between "omics" technologies and stable isotope labeling has opened new frontiers in understanding complex biological systems. For a deuterated metabolite like 6-Hydroxyindoramin-d5 Hydrochloride, these integrated approaches offer unprecedented insights into its metabolic fate and enzymatic interactions.

Metabolomics and Flux Analysis with Stable Isotope Tracers

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is powerfully enhanced by the use of stable isotope tracers such as deuterium (B1214612). nih.govnih.govacs.org In the context of this compound, metabolomics studies would involve administering the deuterated compound and tracking its transformation and distribution in biological systems.

Metabolic Flux Analysis (MFA) is a key application that stands to benefit from the use of this compound. nih.govmdpi.comresearchgate.net MFA is a powerful technique for quantifying the rates of metabolic reactions in a biological system. By introducing a labeled substrate, researchers can trace the path of the isotope through various metabolic pathways. nih.govresearchgate.net

Tracing Metabolic Pathways: The five deuterium atoms on the hydrochloride salt of 6-Hydroxyindoramin (B193101) serve as a stable isotopic label. When introduced into a biological system, mass spectrometry-based metabolomics can distinguish this compound and its subsequent metabolites from their endogenous, non-deuterated counterparts. nih.gov This allows for the unambiguous tracking of the metabolic fate of the parent compound.

Quantifying Metabolic Rates: By measuring the rate of appearance of deuterated downstream metabolites, researchers can calculate the flux through specific metabolic pathways involved in the biotransformation of 6-Hydroxyindoramin. This quantitative data is crucial for understanding how the compound is processed and eliminated by the body. mdpi.comresearchgate.net

| Research Application | Methodological Approach | Potential Insights for this compound |

| Metabolite Identification | High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) | Unambiguous identification of novel metabolites of 6-Hydroxyindoramin by tracing the d5-label. |

| Metabolic Pathway Elucidation | Stable Isotope-Resolved Metabolomics (SIRM) | Mapping the specific biotransformation pathways, including potential secondary or minor metabolic routes. researchgate.net |

| Quantitative Flux Analysis | 2H-Metabolic Flux Analysis (2H-MFA) | Determining the rates of enzymatic reactions responsible for the metabolism of 6-Hydroxyindoramin. |

Proteomics and Enzyme Characterization in Metabolite Formation

Proteomics, the large-scale study of proteins, can be integrated with deuterated compound research to identify and characterize the specific enzymes responsible for their metabolism. nih.gov For this compound, proteomics approaches can pinpoint the cytochrome P450 (CYP) enzymes or other transferases involved in its formation from a deuterated precursor of Indoramin (B1671937).

Identifying Interacting Proteins: Techniques such as affinity purification-mass spectrometry (AP-MS) could potentially be adapted to use a derivatized form of this compound as a "bait" to capture and identify the enzymes that bind to and metabolize it.

Characterizing Enzyme Kinetics: The use of deuterated substrates can provide valuable information about enzyme mechanisms through the study of kinetic isotope effects (KIEs). nih.govprinceton.edu A significant difference in the rate of metabolism between deuterated and non-deuterated Indoramin to form 6-Hydroxyindoramin would indicate that the breaking of a carbon-hydrogen bond is a rate-determining step in the reaction. youtube.com

Computational Chemistry and Molecular Modeling Approaches in Deuteration Studies

Computational methods are becoming increasingly indispensable in modern drug discovery and development. In the realm of deuteration studies, these approaches provide predictive power and a deeper understanding of the molecular-level effects of isotopic substitution.

Predicting Kinetic Isotope Effects through Quantum Mechanical Calculations

Quantum mechanical (QM) calculations can be employed to predict the kinetic isotope effect (KIE) of enzymatic reactions. mdpi.com For the metabolic formation of 6-Hydroxyindoramin from Indoramin, QM calculations could model the reaction mechanism and predict the difference in reaction rates when hydrogen is replaced with deuterium at specific positions.

These theoretical predictions can guide the rational design of deuterated drugs by identifying the positions where deuteration will have the most significant impact on metabolic stability. nih.gov The accuracy of these predictions is continually improving with the development of more sophisticated computational algorithms and increased computing power. nih.govmdpi.com

Structural-Activity Relationship Studies Enhanced by Deuteration

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. wikipedia.org Deuteration offers a unique tool to probe these relationships at a very fine level.

Development of Novel Deuteration Reagents and Synthetic Strategies for Complex Molecules

The synthesis of specifically deuterated complex molecules like this compound requires specialized reagents and synthetic methodologies. researchgate.netiaea.org The ongoing development in this area is crucial for making a wider range of deuterated compounds accessible for research and therapeutic applications.

Recent advancements in synthetic organic chemistry have led to the development of more selective and efficient methods for introducing deuterium into complex molecular scaffolds. acs.orgrsc.org These include:

Catalytic Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen with deuterium in a molecule, often with high selectivity for specific positions.

Use of Novel Deuterated Building Blocks: The synthesis and commercial availability of a wider array of deuterated starting materials and reagents are expanding the possibilities for creating complex deuterated molecules. ckisotopes.comnih.govbeilstein-archives.org

Flow Chemistry for Deuteration: Continuous flow technologies can offer safer and more efficient ways to perform deuteration reactions, particularly those involving deuterium gas. thalesnano.com

Q & A

Q. What are the primary applications of 6-Hydroxyindoramin-d5 Hydrochloride in analytical chemistry?

- Methodological Answer : this compound is primarily used as a deuterated internal standard (IS) in quantitative LC-MS/MS or HPLC-UV workflows to correct for matrix effects, ionization efficiency, and instrument variability. To implement this:

- Prepare a calibration curve using known concentrations of the non-deuterated analyte alongside fixed concentrations of the deuterated IS.

- Use isotopic peak area ratios (analyte/IS) to calculate concentrations, ensuring correction for extraction efficiency and instrument drift .

- Validate the method by assessing precision, accuracy, and linearity across biological matrices (e.g., plasma, tissue homogenates) .

Q. How is this compound synthesized, and what purity thresholds are required for research use?

- Methodological Answer : Synthesis typically involves hydrogen-deuterium exchange at specific positions using deuterated reagents (e.g., D₂O, deuterated acids) under controlled conditions. Key steps include:

- Purification via reversed-phase HPLC or preparative chromatography to isolate the deuterated compound.

- Characterization using NMR (to confirm deuteration sites) and high-resolution mass spectrometry (HRMS) for molecular weight verification.

- Purity ≥95% (by HPLC) is standard for research applications to minimize interference in assays .

Advanced Research Questions

Q. How should researchers address stability challenges of this compound in long-term storage?

- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) are critical.

- Monitor degradation via LC-MS at intervals (e.g., 0, 1, 3, 6 months) to identify breakdown products.

- Store lyophilized aliquots at ≤-20°C in inert atmospheres (argon/vacuum-sealed vials) to prevent hydrolysis or oxidation.

- Revalidate deuterium retention using isotopic abundance analysis if storage exceeds 12 months .

Q. What experimental strategies resolve contradictions in pharmacokinetic data between deuterated and non-deuterated analogs?

- Methodological Answer : Isotopic effects (e.g., altered metabolic rates) may arise due to deuterium’s higher mass. To mitigate:

- Conduct parallel in vitro assays (e.g., hepatic microsomes) comparing metabolic half-lives of both forms.

- Use radiolabeled tracers (³H/¹⁴C) to track metabolite profiles independently of deuterium effects.

- Apply population pharmacokinetic modeling to account for variability in absorption/distribution .

Q. How can researchers optimize extraction protocols for this compound from complex biological matrices?

- Methodological Answer : Matrix-specific optimization is required:

- For plasma: Precipitate proteins with acetonitrile (1:3 v/v), then extract supernatants via solid-phase extraction (SPE) using C18 cartridges.

- For tissues: Homogenize in pH-adjusted buffers (e.g., phosphate buffer, pH 7.4) followed by liquid-liquid extraction (LLE) with ethyl acetate.

- Quantify recovery rates by spiking pre-extraction and post-extraction samples with the IS, then comparing peak areas .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Adhere to OSHA and institutional guidelines:

- Use fume hoods for weighing and dissolution to avoid inhalation of fine particles.

- Wear nitrile gloves, lab coats, and safety goggles during handling.

- Decontaminate spills with absorbent materials (e.g., vermiculite) and dispose of waste via approved hazardous chemical programs .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for isotopic dilution effects?

- Methodological Answer : Isotopic dilution can skew results if the IS co-elutes with endogenous analytes.

- Use orthogonal separation methods (e.g., HILIC vs. reversed-phase) to resolve peaks.

- Validate selectivity by analyzing blank matrices from ≥6 sources to confirm absence of interfering isotopes.

- Include a "surrogate matrix" (e.g., charcoal-stripped serum) for calibration curves to mimic analyte-free conditions .

Q. What statistical approaches are recommended for reconciling variability in deuterated compound assays?

- Methodological Answer : Apply robust regression models (e.g., weighted least squares) to handle heteroscedasticity in calibration data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.